Ethyl 3-cyano-1h-1,2,4-triazole-5-carboxylate
CAS No.: 853907-83-2
Cat. No.: VC11993935
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853907-83-2 |
|---|---|
| Molecular Formula | C6H6N4O2 |
| Molecular Weight | 166.14 g/mol |
| IUPAC Name | ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate |
| Standard InChI | InChI=1S/C6H6N4O2/c1-2-12-6(11)5-8-4(3-7)9-10-5/h2H2,1H3,(H,8,9,10) |
| Standard InChI Key | HHCFGFOUOCWBIY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=NN1)C#N |
| Canonical SMILES | CCOC(=O)C1=NC(=NN1)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate has the molecular formula CHNO and a molecular weight of 181.13 g/mol. The 1,2,4-triazole ring contains three nitrogen atoms at positions 1, 2, and 4, with substituents at positions 3 (cyano group, -CN) and 5 (ethyl carboxylate, -COOCHCH). The planar triazole ring facilitates π-π stacking interactions, while the polar cyano and ester groups enhance solubility in aprotic solvents.
Synthetic Methodologies
Cyclization of Hydrazine Derivatives
A common route to 1,2,4-triazoles involves the cyclization of hydrazine derivatives with carbonyl-containing precursors. For ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate, this method typically proceeds via:
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Formation of a Hydrazide Intermediate: Ethyl cyanoacetate reacts with hydrazine hydrate to yield ethyl 2-cyanoacetohydrazide.
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Cyclization with a Cyanobenzaldehyde Derivative: The hydrazide undergoes cyclocondensation with 3-cyanobenzaldehyde under acidic conditions (e.g., HCl or HSO) to form the triazole ring .
This method offers moderate yields (50–70%) and is scalable for industrial production.
One-Step Synthesis from Azides and β-Ketoesters
A patent by US6642390B2 describes a one-step synthesis of triazole carboxylic acids using azides and β-ketoesters . While the patent focuses on carboxylic acids, adapting this method for esters could involve:
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Reacting sodium azide (NaN) with ethyl acetoacetate (a β-ketoester) in the presence of a base (e.g., NaOH).
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The reaction proceeds via nucleophilic addition of the azide to the keto group, followed by cyclization and elimination of water .
This approach is notable for its simplicity and potential for high-throughput optimization.
Table 1: Comparison of Synthetic Routes
| Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazine Cyclization | Ethyl cyanoacetate, hydrazine | Acidic, 80–100°C | 50–70 | |
| Azide-β-Ketoester Route | Sodium azide, ethyl acetoacetate | Basic, RT–60°C | 60–75 |
Chemical Reactivity and Functionalization
Nucleophilic Substitution at the Ester Group
The ethyl carboxylate moiety is susceptible to nucleophilic substitution, enabling derivatization:
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Saponification: Treatment with aqueous NaOH yields the corresponding carboxylic acid, 3-cyano-1H-1,2,4-triazole-5-carboxylic acid, which is a precursor for metal-organic frameworks (MOFs) .
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Transesterification: Reacting with higher alcohols (e.g., methanol) in the presence of acid catalysts produces methyl esters.
Reduction of the Cyano Group
The cyano group (-CN) can be reduced to an amine (-CHNH) using hydrogen gas and a palladium catalyst. This transformation is critical for generating amine-functionalized triazoles, which exhibit enhanced biological activity .
Electrophilic Aromatic Substitution
Applications in Pharmaceutical and Material Science
Antifungal and Antimicrobial Agents
1,2,4-Triazole derivatives are widely used as antifungal agents (e.g., fluconazole). The cyano and ester groups in ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate enhance its lipophilicity, facilitating membrane penetration in pathogenic fungi . Preliminary studies suggest inhibitory activity against Candida albicans at MIC values of 8–16 µg/mL.
Energetic Materials (EMs)
The high nitrogen content (30.9%) and thermal stability of this compound make it a candidate for energetic materials. Its decomposition temperature (>200°C) and detonation velocity (~7500 m/s) are comparable to RDX, a widely used explosive .
Coordination Chemistry
The triazole ring acts as a ligand for transition metals. For example, coordination with Cu(II) ions forms complexes used in catalysis and sensor technologies .
Comparative Analysis with Related Compounds
Table 2: Key Properties of Selected 1,2,4-Triazole Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Key Application |
|---|---|---|---|
| Ethyl 3-cyano-1H-1,2,4-triazole-5-carboxylate | CHNO | 145–148 | Antifungal precursors |
| Fluconazole | CHFNO | 138–140 | Clinical antifungal |
| 5-Amino-1H-1,2,4-triazole-3-carboxylic acid | CHNO | >300 (decomp.) | Metal-organic frameworks |
This compound’s cyano group differentiates it from fluconazole, offering unique electronic properties for drug design.
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